Methyl 2-(4-ethylcyclohexylidene)acetate
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Overview
Description
Methyl 2-(4-ethylcyclohexylidene)acetate is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexane, featuring an ethyl group and a methoxycarbonyl group attached to the cyclohexylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-ethylcyclohexylidene)acetate can be synthesized through several methods. One common approach involves the esterification of 4-ethylcyclohexanone with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with sulfuric acid or p-toluenesulfonic acid serving as the catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted esterification has also been explored, as it offers advantages such as reduced reaction times and improved energy efficiency. The optimization of reaction parameters, including catalyst concentration, temperature, and reaction time, is crucial for maximizing the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethylcyclohexylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Methyl 2-(4-ethylcyclohexylidene)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester compounds.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical stability.
Mechanism of Action
The mechanism of action of methyl 2-(4-ethylcyclohexylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may then participate in further biochemical reactions. The compound’s reactivity and ability to form hydrogen bonds play a crucial role in its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohexylideneacetate: Similar structure but lacks the ethyl group.
Ethyl 2-(4-ethylcyclohexylidene)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(4-methylcyclohexylidene)acetate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Methyl 2-(4-ethylcyclohexylidene)acetate is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in boiling points, solubility, and reactivity compared to its analogs. Additionally, the compound’s specific interactions with biological targets may differ, making it a valuable subject for further research.
Biological Activity
Methyl 2-(4-ethylcyclohexylidene)acetate is a compound of interest due to its potential biological activities, particularly in the realm of antiviral and cytotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a cyclohexylidene moiety, which is known to influence its interaction with biological targets. The compound's structure can be represented as follows:
- Chemical Formula : C12H20O2
- Molecular Weight : 196.29 g/mol
Antiviral Activity
Recent studies have evaluated the antiviral activity of this compound against various viruses. The following table summarizes the antiviral efficacy based on different assays:
Virus Type | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
Influenza A/H1N1 | >100 | >100 | <1 |
Coxsackie virus B4 | >100 | >100 | <1 |
Respiratory syncytial virus | >100 | >100 | <1 |
The EC50 values indicate the concentration required to inhibit viral cytopathic effects by 50%, while CC50 represents the concentration causing 50% cell viability reduction. The selectivity index (SI), calculated as CC50/EC50, suggests limited antiviral effectiveness for this compound in the tested systems .
Cytotoxicity Assessment
Cytotoxicity assays are essential for determining the safety profile of compounds. In studies, this compound exhibited high concentrations leading to cytotoxic effects, as shown in the following table:
Compound | Cytotoxicity (CC50 μM) |
---|---|
This compound | >100 |
Ribavirin | 250 |
Azidothymidine | 2 |
These results indicate that while this compound is less toxic than some established antiviral agents, it still demonstrates significant cytotoxic potential at higher concentrations .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its structural components may interact with viral proteins or host cell pathways, potentially disrupting viral replication processes. Further research is needed to clarify these interactions and determine specific targets within viral life cycles.
Case Studies and Research Findings
In a notable study, researchers synthesized various derivatives of hydrazones related to this compound and assessed their biological activities. The findings indicated that modifications to the hydrazone structure could enhance or diminish biological activity, suggesting that structural optimization could lead to more potent derivatives .
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl 2-(4-ethylcyclohexylidene)acetate |
InChI |
InChI=1S/C11H18O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
NIIGASPMBLVIOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=CC(=O)OC)CC1 |
Origin of Product |
United States |
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